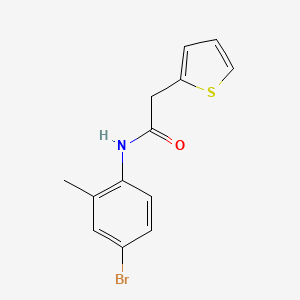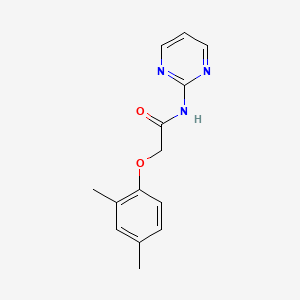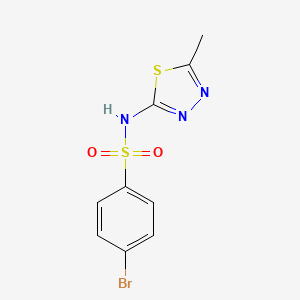
N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide, also known as BTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has also been shown to inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. In particular, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has also been shown to inhibit the growth of certain cancer cells, including breast cancer and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively inhibit certain enzymes and signaling pathways. However, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide, including the development of new synthetic methods for N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide and its potential side effects.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide can be synthesized through a multi-step process, starting with the reaction of 4-bromo-2-methylacetanilide with thionyl chloride to form 4-bromo-2-methylphenyl isothiocyanate. This intermediate is then reacted with 2-thiophenemethylamine to produce the final product, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been the subject of scientific research due to its potential applications in various fields, including medicine, chemistry, and materials science. In medicine, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. In chemistry, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been used as a ligand in metal-catalyzed reactions, while in materials science, N-(4-bromo-2-methylphenyl)-2-(2-thienyl)acetamide has been studied for its potential as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS/c1-9-7-10(14)4-5-12(9)15-13(16)8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGDVIDUOXVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5830069.png)
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)


![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)
![ethyl 4-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-1-piperazinecarboxylate](/img/structure/B5830115.png)

![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)

![2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5830146.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5830147.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)

![N-(2,3-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5830178.png)